Product packaging for cefpodoxime proxetil(Cat. No.:CAS No. 947692-13-9)

cefpodoxime proxetil

Cat. No.: B049767
CAS No.: 947692-13-9
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-ZFEISNGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefpodoxime proxetil is an oral, second-generation cephalosporin antibiotic prodrug, extensively utilized in microbiological and pharmacological research. Its primary research value lies in its mechanism of action: following oral administration and hydrolysis to its active metabolite, cefpodoxime, it exerts a bactericidal effect by selectively binding to essential penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding disrupts the final stage of peptidoglycan cross-linking, leading to the formation of a structurally deficient cell wall and subsequent bacterial lysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5O9S2 B049767 cefpodoxime proxetil CAS No. 947692-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-ZFEISNGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947692-13-9, 87239-81-4
Record name anti-Cefpodoxime proxetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cefpodoxime proxetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTI-CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Cefpodoxime Proxetil Action

Molecular Mechanism of Action of the Active Metabolite, Cefpodoxime (B17579)

The bactericidal, or bacteria-killing, activity of cefpodoxime is a result of its ability to interfere with the synthesis of the bacterial cell wall. patsnap.comdrugbank.com This action is targeted and specific to bacterial cells, making it an effective antimicrobial agent.

Inhibition of Bacterial Cell Wall Synthesis

Cefpodoxime, the active form of the drug, functions by inhibiting the production of peptidoglycan. patsnap.comdrugbank.com Peptidoglycan is a crucial polymer that provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic pressure and other environmental stresses. patsnap.com By halting peptidoglycan synthesis, cefpodoxime effectively weakens the bacterial cell wall. patsnap.comnih.gov

Preferential Binding to Penicillin-Binding Protein 3 (PBP3)

The specific targets of cefpodoxime within the bacterial cell are penicillin-binding proteins (PBPs). patsnap.comnih.gov These are enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comnih.gov Cefpodoxime exhibits a preferential binding to penicillin-binding protein 3 (PBP3). drugbank.commedicaldialogues.in This high affinity for PBP3 is a key aspect of its potent antibacterial activity. drugbank.com

Disruption of Peptidoglycan Cross-linking and Resultant Cell Lysis

By binding to PBP3, cefpodoxime inhibits the transpeptidase activity of the enzyme. patsnap.comnih.gov This enzymatic action is responsible for the cross-linking of peptidoglycan chains, a critical step in forming a stable and functional cell wall. patsnap.compmk.ac.th The disruption of this cross-linking process leads to a structurally compromised cell wall that can no longer withstand the internal turgor pressure of the bacterium. patsnap.com This ultimately results in cell lysis and death of the bacterial cell. patsnap.comtoku-e.com

Prodrug Activation and Bioconversion Pathways In Vivo

Cefpodoxime proxetil is designed as a prodrug to enhance its oral bioavailability. researchgate.nettaylorandfrancis.com The parent drug, cefpodoxime, is poorly absorbed from the gastrointestinal tract. chemicalbook.com The addition of the proxetil ester group makes the molecule more lipophilic, facilitating its absorption. researchgate.net

Gastrointestinal De-esterification by Nonspecific Esterases

Once absorbed from the gastrointestinal tract, this compound undergoes de-esterification, primarily in the intestinal mucosa. researchgate.netdrugbank.com This process is carried out by nonspecific esterases, which hydrolyze the ester bond to release the active cefpodoxime and the inactive proxetil moiety. chemicalbook.comresearchgate.net This rapid conversion ensures that the active antibiotic reaches the systemic circulation to exert its effect. efda.gov.et

Factors Influencing In Vivo Prodrug Conversion Efficiency

The in vivo conversion of this compound to its active form can be influenced by several factors. The efficiency of this conversion is crucial for achieving therapeutic concentrations of cefpodoxime in the blood.

Cefpodoxime Stability Against Beta-Lactamase Enzymes

A critical aspect of cefpodoxime's efficacy is its resilience against certain beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. drugbank.comfda.gov

Resistance to Penicillinases and Certain Cephalosporinases

Cefpodoxime demonstrates notable stability in the presence of many common beta-lactamases, including penicillinases and some cephalosporinases, produced by both Gram-positive and Gram-negative bacteria. nih.govbosch-pharma.comefda.gov.et This stability allows it to remain effective against numerous organisms that are resistant to penicillins and earlier-generation cephalosporins due to their production of these enzymes. drugbank.comexmobiogenics.in The molecular structure of cefpodoxime, particularly the methoxyimino group, provides steric hindrance that protects the core beta-lactam ring from hydrolysis by these enzymes. rsc.org

Susceptibility to Inactivation by Extended-Spectrum Beta-Lactamases (ESBLs): Mechanistic Considerations

Despite its general stability, cefpodoxime is susceptible to inactivation by certain extended-spectrum beta-lactamases (ESBLs). drugbank.comfda.govnih.gov ESBLs are a group of enzymes that have evolved the ability to hydrolyze third-generation cephalosporins and monobactams. asm.org These enzymes, often derived from mutations in genes for common beta-lactamases like TEM-1 and SHV-1, possess an altered active site configuration that expands their substrate spectrum. asm.org The presence of ESBLs in bacteria can lead to resistance to cefpodoxime, primarily through the enzymatic cleavage of its beta-lactam ring, rendering the antibiotic inactive. nih.govreliasmedia.com It is important to note that decreased susceptibility to cefpodoxime is not always due to ESBL production; other mechanisms such as alterations in penicillin-binding proteins (PBPs) and decreased bacterial cell permeability can also contribute. nih.gov In some cases, the production of TEM-1 beta-lactamase combined with changes in outer membrane porins can lead to reduced susceptibility without the presence of ESBLs. medwinpublishers.comresearchgate.net

Advanced Methodologies for Mechanistic Elucidation

A variety of sophisticated laboratory techniques are employed to investigate the precise mechanisms of cefpodoxime's action and the basis of bacterial resistance.

In Vitro Biochemical Assays for PBP Binding Kinetics and Affinities

The primary molecular target of cefpodoxime is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. patsnap.comnafdac.gov.ng The binding of cefpodoxime to these PBPs inhibits their enzymatic activity, leading to a weakened cell wall and eventual cell lysis. patsnap.comnafdac.gov.ng

Biochemical assays are crucial for understanding the kinetics and affinities of this binding. Thermal shift assays, for instance, can detect the interaction between a ligand like cefpodoxime and a target protein by measuring changes in the protein's melting temperature. rsc.orgresearchgate.net Studies have utilized such assays with recombinant PBPs to investigate the binding of various cephalosporins, including cefpodoxime, providing insights into their target specificity. rsc.org Competition assays using a fluorescently labeled penicillin, such as Bocillin FL, allow for the determination of the concentration of an antibiotic required to inhibit 50% of the binding of the fluorescent probe (IC50), offering a quantitative measure of binding affinity to specific PBPs. csic.esacs.org These studies have shown that third-generation cephalosporins often exhibit low IC50 values for essential PBPs, indicating potent binding. csic.es

Time-Kill Studies and Minimum Inhibitory Concentration/Minimum Bactericidal Concentration Profiling

Time-kill studies are a dynamic method used to assess the bactericidal activity of an antibiotic over time. oup.comnih.govresearchgate.net These experiments involve exposing a bacterial culture to a specific concentration of the antibiotic and measuring the number of viable bacteria at various time points. asm.org Such studies have been instrumental in comparing the bactericidal efficacy of cefpodoxime against various pathogens and in relation to other antibiotics. nih.govresearchgate.net

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. oup.com These values are fundamental in determining the potency of an antibiotic against specific bacterial strains. For example, studies have reported the MIC values of cefpodoxime against various clinical isolates, providing essential data for understanding its spectrum of activity. jrespharm.comnih.gov The combination of MIC/MBC data and time-kill curves provides a comprehensive profile of an antibiotic's pharmacodynamics. oup.com

Cellular and Subcellular Imaging for Bacterial Cell Wall Integrity Assessment

Advanced imaging techniques offer a visual understanding of the morphological changes that occur in bacteria upon exposure to antibiotics like cefpodoxime. While specific studies focusing solely on cefpodoxime are not detailed in the provided context, the general approach involves using microscopy to observe the effects of beta-lactam antibiotics on bacterial cell wall integrity. Techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can reveal alterations in cell shape, septum formation, and signs of lysis.

Furthermore, the use of nanoparticles in conjunction with antibiotics is an emerging area of research. These nanoparticles can interact with and disrupt the bacterial cell membrane, potentially enhancing the efficacy of the antibiotic. nih.gov Imaging techniques are vital in visualizing these interactions and assessing the resulting damage to the bacterial cell wall. mdpi.comd-nb.info

Advanced Pharmacokinetic Research of Cefpodoxime Proxetil

Absorption Dynamics and Bioavailability Studies

The absorption of cefpodoxime (B17579) proxetil is a multifaceted process influenced by several physiological factors. Being a prodrug, it is designed to enhance oral bioavailability, which is approximately 50% for the tablet formulation. researchgate.netnih.govnih.gov

Absolute Bioavailability and Systemic Absorption Efficiency

Following oral administration, cefpodoxime proxetil is absorbed from the gastrointestinal tract and hydrolyzed by esterases in the intestinal wall to form the active metabolite, cefpodoxime. taylorandfrancis.com Studies in fasting subjects have shown that approximately 50% of the administered dose of cefpodoxime is systemically absorbed. fda.govfda.gov The absolute bioavailability of the tablet formulation has been determined to be around 50%. nih.gov Research comparing the tablet to an oral solution revealed that the tablet's relative bioavailability was 82% of the solution, underscoring the importance of complete dissolution for optimal absorption. nih.gov

The rate and extent of absorption exhibit dose-dependency. As the dose increases, the dose-normalized peak plasma concentration (Cmax) and area under the curve (AUC) have been observed to decrease. fda.gov

Influence of Gastrointestinal pH on Drug Dissolution and Absorption

The dissolution of this compound is significantly dependent on pH. nih.govrjpbcs.com The drug exhibits higher solubility in acidic environments, which facilitates its dissolution and subsequent absorption. rjpbcs.com Research has demonstrated that the absorption of this compound is optimal at a low gastric pH. nih.govresearchgate.net

Concomitant administration of agents that increase gastric pH, such as H2-receptor antagonists and antacids, has been shown to reduce the absorption of cefpodoxime. nih.govfda.gov Specifically, high doses of antacids like sodium bicarbonate and aluminum hydroxide (B78521) can decrease peak plasma levels by 24% to 42% and the extent of absorption by 27% to 32%. fda.gov Similarly, pretreatment with H2 blockers results in reduced absorption. nih.gov One study found that co-administration with ranitidine (B14927) or sodium bicarbonate lowered the Cmax and AUC by 35% to 50%. nih.gov This inverse relationship between gastric pH and absorption highlights the critical role of an acidic stomach environment for efficient bioavailability. nih.govresearchgate.net

Impact of Concomitant Food Administration on this compound Absorption

The presence of food generally enhances the absorption of this compound tablets. nih.gov When the film-coated tablets are taken with food, the mean area under the curve (AUC) and the mean peak plasma concentration (Cmax) are increased. fda.gov Studies have reported a 21% to 33% increase in AUC when a 200 mg tablet is administered with food compared to fasting conditions. fda.gov The Cmax also increases in fed subjects.

Interestingly, the effect of food on the oral suspension formulation differs. While food may slightly increase the extent of absorption of the oral suspension, the effect is not as pronounced as with the tablets and is considered unlikely to be clinically significant. nih.govnih.gov In children, administration of the oral suspension with an age-appropriate meal resulted in a prolonged time to reach peak concentration (Tmax) but no change in the peak concentration itself. mdpi.com

Table 1: Effect of Food on this compound Pharmacokinetics An interactive data table will be displayed here in the final output.

Formulation Condition Change in AUC Change in Cmax Reference
Film-Coated Tablet (200 mg) With Food vs. Fasting 21-33% Increase Increased fda.gov
Oral Suspension (200 mg) With Food vs. Fasting ~11% Increase (not clinically significant) Not significantly different nih.govnih.gov
Oral Suspension (10 mg/kg, Pediatric) With Meal Unchanged Unchanged mdpi.com

Distribution Characteristics within Biological Systems

Once absorbed, cefpodoxime is distributed throughout the body, penetrating various tissues and fluids. Its distribution is influenced by its binding to plasma proteins.

Serum and Plasma Protein Binding Investigations

Cefpodoxime exhibits low binding to human plasma and serum proteins. nih.gov The reported protein binding ranges from 21% to 29% in plasma and 22% to 33% in serum. fda.gov Another source suggests approximately 40% binding, primarily to albumin, and notes that this binding is non-saturable. dhgpharma.com.vnhpra.ie This low level of protein binding is significant as it suggests that a substantial fraction of the drug is unbound and free to distribute into tissues. nih.gov In a study on diabetic rats, no significant change in the serum protein binding of cefpodoxime was observed compared to healthy rats. nih.gov

Tissue Penetration and Concentration Profiles in Specific Anatomical Sites

Cefpodoxime demonstrates good penetration into various tissues, a critical factor for its efficacy in treating infections at these sites. taylorandfrancis.com

Lung Parenchyma: Following a single 200 mg oral dose, cefpodoxime concentrations in lung tissue were found to be 0.63 mcg/g at 3 hours, 0.52 mcg/g at 6 hours, and 0.19 mcg/g at 12 hours post-dose. fda.govoup.com These levels were sustained for at least 12 hours. fda.gov The ratio of lung tissue to plasma concentrations suggests that equilibrium is reached within 3 hours. oup.com Other studies have reported mean lung parenchyma concentrations of 0.89 mg/kg and 0.84 mg/kg at 3 and 6 hours post-dosing, respectively. nih.govasm.org

Bronchial Mucosa: In the bronchial mucosa, cefpodoxime concentrations of approximately 1 µg/g have been measured between 1 and 4 hours after a 200 mg dose, which corresponds to 40% to 45% of plasma concentrations. dhgpharma.com.vn Another study in patients undergoing bronchoscopy found a mean bronchial biopsy concentration of 0.9 mg/L, with a mean penetration of 54%. nih.govoup.com

Tonsillar Tissue: After a single 100 mg dose, the mean peak cefpodoxime concentration in tonsil tissue was 0.24 mcg/g at 4 hours and 0.09 mcg/g at 7 hours. fda.gov Equilibrium between plasma and tonsil tissue is achieved within 4 hours. fda.gov By 12 hours post-dose, the drug was no longer detectable in tonsillar tissue. nih.govoup.com Repeat-dose studies in children showed that while plasma concentrations declined, tissue concentrations in the tonsils remained relatively constant at approximately 0.05 mg/kg at 3, 6, and 12 hours after the last dose. oup.com

Table 2: Cefpodoxime Concentration in Various Tissues An interactive data table will be displayed here in the final output.

Tissue Dose Time Post-Dose Mean Concentration Reference
Lung Parenchyma 200 mg 3 hours 0.63 mcg/g fda.govoup.com
Lung Parenchyma 200 mg 6 hours 0.52 mcg/g fda.govoup.com
Lung Parenchyma 200 mg 12 hours 0.19 mcg/g fda.govoup.com
Bronchial Mucosa 200 mg 1-4 hours ~1 µg/g dhgpharma.com.vn
Tonsillar Tissue 100 mg 4 hours 0.24 mcg/g fda.gov
Tonsillar Tissue 100 mg 7 hours 0.09 mcg/g fda.gov

Apparent Volume of Distribution and Its Clinical Implications

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the theoretical volume of fluid required to contain the total amount of drug in the body at the same concentration as that present in the plasma. unil.chnih.gov It provides insight into the extent of a drug's distribution throughout the body's tissues. unil.ch For cefpodoxime, the volume of distribution is reported to be 32.3 liters. dhgpharma.com.vnnih.govoup.com

This relatively large Vd suggests that cefpodoxime distributes beyond the plasma and extracellular fluid and into various body tissues. nih.gov This distribution is facilitated by its low binding to human plasma or serum proteins, which is estimated to be between 18% and 29%. nih.govdrugbank.com Low protein binding allows the drug to more readily transfer across capillary linings into tissues. nih.govscispace.comasm.org Research in subjects with varying degrees of renal function has shown that the apparent volume of distribution remains similar across these groups. nih.gov

Clinically, the volume of distribution is a crucial parameter used to estimate the dose needed to achieve a desired plasma concentration. unil.ch Variations in Vd can significantly affect the peak plasma concentration of a drug, which is particularly important for medications where this peak is essential for therapeutic efficacy. unil.ch

Metabolic Pathways and Elimination Routes

This compound is a prodrug designed to enhance oral bioavailability; it is absorbed from the gastrointestinal tract and hydrolyzed by non-specific esterases to its active form, cefpodoxime. researchgate.netdrugbank.comfda.gov Following this conversion, there is minimal further metabolism of the active cefpodoxime moiety in vivo. fda.govpfizer.comfda.gov Any drug that is not absorbed is broken down in the gastrointestinal tract and eliminated in the feces. nih.govscispace.com

The primary route of elimination for the active cefpodoxime is through the kidneys. nih.govdhgpharma.com.vn After oral administration of this compound, approximately 29% to 33% of the administered cefpodoxime dose is excreted unchanged in the urine within 12 hours. drugbank.comfda.govpfizer.comfda.gov Considering the absolute bioavailability of the tablet formulation is about 50%, this urinary recovery accounts for the majority of the absorbed drug. nih.govscispace.com Some studies report that as much as 80% of the absorbed cefpodoxime is recovered unchanged in the urine. nih.govoup.com Renal excretion of cefpodoxime can be inhibited by the co-administration of probenecid, which results in an approximate 31% increase in the area under the curve (AUC) and a 20% increase in peak plasma levels of cefpodoxime. fda.govpfizer.com

As cefpodoxime is primarily eliminated via renal excretion, its pharmacokinetic profile is significantly altered in patients with impaired renal function. nih.gov The elimination of cefpodoxime is reduced in individuals with moderate to severe renal impairment, defined as a creatinine (B1669602) clearance (CLcr) of less than 50 mL/min. pfizer.comfda.gov This leads to a prolonged plasma half-life. pfizer.comfda.gov

The table below illustrates the increase in cefpodoxime's half-life corresponding to the degree of renal impairment.

Renal Function StatusCreatinine Clearance (mL/min)Average Plasma Half-life (hours)
Normal to Mild Impairment50 to 803.5 pfizer.comfda.gov
Moderate Impairment30 to 495.9 pfizer.comfda.gov
Severe Impairment5 to 299.8 pfizer.comfda.gov
Healthy Volunteers (for comparison)> 80~2.1 to 2.8 fda.gov

This table presents interactive data based on cited research findings.

In patients with end-stage renal disease, such as those on continuous ambulatory peritoneal dialysis (CAPD), the elimination half-life was found to be approximately 12 times greater than in healthy volunteers. asm.org For patients undergoing hemodialysis, a standard three-hour procedure can clear approximately 23% of the administered dose from the body. pfizer.com These alterations necessitate adjustments in dosing schedules for patients with significant renal insufficiency to prevent the accumulation of the drug to potentially toxic levels. fda.gov

Renal Excretion of Unchanged Cefpodoxime

Population Pharmacokinetics and Inter-Individual Variability

Geriatric Population: Studies in healthy geriatric subjects have found that the pharmacokinetics of cefpodoxime are generally comparable to those in healthy younger adults, provided the elderly individuals have normal renal function. fda.govpfizer.compsu.edufda.gov A slight increase in the plasma half-life has been observed, averaging 4.2 hours in the elderly compared to approximately 3.3 hours in younger subjects. pfizer.comfda.gov Another study reported a smaller increase, from 2.67 hours in young subjects to 3.0 hours in the elderly. nih.gov This minor prolongation of half-life is generally attributed to the natural, age-related decline in renal function rather than age itself. psu.edu Other key pharmacokinetic parameters, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and AUC, remain largely unchanged. pfizer.comfda.gov Therefore, dosage adjustments are not typically considered necessary for elderly patients unless there is evidence of significant renal impairment. nih.govpfizer.compsu.edu

Pharmacokinetic Parameter Comparison: Young vs. Geriatric Adults

Parameter Healthy Young Subjects Healthy Geriatric Subjects
Plasma Half-life (t½) ~3.3 hours pfizer.com ~4.2 hours pfizer.com
Urinary Recovery (400 mg dose) Not specified 21% fda.govpfizer.com

| Cmax, AUC, Tmax | Unchanged | Unchanged fda.govpfizer.com |

This table presents interactive data based on cited research findings.

Pediatric Population: Pharmacokinetic studies in the pediatric population, ranging in age from 1 to 17 years, have shown some differences compared to adults. The elimination half-life of cefpodoxime in pediatric patients is noted to be shorter, ranging from 1.3 to 2.2 hours, compared to 1.9 to 2.8 hours in adults. fda.gov One systematic review indicated that renal clearance was approximately 27% lower in pediatric patients than in adults. nih.gov Conversely, another report suggested that clearance might be higher in children under 5 years of age compared to older children. researchgate.net Attempts to develop a comprehensive population pharmacokinetic model for children have been challenging due to limitations in study designs, such as infrequent plasma sampling. fda.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for optimizing antibiotic dosing regimens by predicting their efficacy against specific pathogens. researchgate.net For beta-lactam antibiotics like cefpodoxime, the primary PK/PD index associated with bacteriological efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target organism. researchgate.netmdpi.com

Modeling studies have been instrumental in evaluating the potential clinical success of this compound, particularly for community-acquired respiratory tract infections. Application of PK/PD models suggests that cefpodoxime is an attractive option for treating infections involving major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. oup.com For these pathogens, a standard regimen of cefpodoxime can maintain serum concentrations above the MIC for at least 50% of the dosing interval, a common target for clinical effectiveness. oup.com In contrast, similar modeling indicates that other oral cephalosporins like cefaclor (B193732) and cefixime (B193813) may be less effective against these specific pathogens as their serum levels are not sustained above the MIC for a sufficient duration. oup.com

Further sophisticated PK/PD modeling, utilizing a sigmoid Emax relationship, has been employed to compare the bacteriological potency of cefpodoxime and cefixime. researchgate.net These models, which describe the relationship between drug concentration and the maximum antibacterial effect, confirmed that the potency of both antibiotics was consistent with their respective MIC values. researchgate.net The research highlighted that while both drugs showed similar high potency against H. influenzae (EC50: 0.04 mg/L) and M. catarrhalis (EC50: 0.12 mg/L), cefpodoxime demonstrated a potency against S. pneumoniae strains that was approximately 10-fold higher than that of cefixime. researchgate.net

Target attainment analysis also extends to other types of infections. Studies have shown that the plasma concentrations of cefpodoxime are sufficient to exceed the MIC90 for many common skin pathogens, including Streptococcus species (MIC90 < 1 μg/mL) and some Staphylococcus species (MIC90 2-4 μg/mL). nih.govasm.org

The table below summarizes findings from various PK/PD modeling studies on cefpodoxime.

PathogenPK/PD Parameter/ModelFindingSource
S. pneumoniae%T > MICPredicted to be clinically effective against penicillin-susceptible and -intermediate strains. oup.com
S. pneumoniaeSigmoid Emax Model (EC50)Potency is ~10-fold higher than cefixime (EC50s: 0.02 mg/L vs. 0.27 mg/L for sensitive strains). researchgate.net
H. influenzae%T > MICSerum concentrations are maintained above MIC90 for >50% of the dosing interval. oup.com
H. influenzaeSigmoid Emax Model (EC50)Shows high potency, similar to cefixime (EC50: 0.04 mg/L). researchgate.net
M. catarrhalis%T > MICSerum concentrations are maintained above MIC90 for >50% of the dosing interval. oup.com
M. catarrhalisSigmoid Emax Model (EC50)Shows high potency, similar to cefixime (EC50: 0.12 mg/L). researchgate.net
Gram-positive & Gram-negative bacteriat > MICPK/PD indices (t > MIC) ranged from 22.57% to 49.65% of a 12-hour dosing interval. researchgate.net

Comparative Pharmacokinetic Analysis Across Diverse Species

The pharmacokinetic profile of cefpodoxime, following the oral administration of its prodrug this compound, exhibits notable variation across different species. These differences in absorption, distribution, metabolism, and excretion are essential considerations in preclinical development and veterinary applications. This compound is absorbed and subsequently de-esterified in the body to release the active moiety, cefpodoxime. drugbank.compfizer.com

In humans, the oral bioavailability of this compound is approximately 50%. drugbank.compfizer.comwikipedia.org The elimination half-life (T½) in adult humans is generally around 2 to 3 hours. wikipedia.orgbioone.org

Studies in beagle dogs have provided detailed pharmacokinetic parameters. Following oral administration of this compound, the absolute bioavailability was estimated to be around 35-36%. nih.gov The elimination half-life in dogs is significantly longer than in humans, reported to be between 4.67 and 5.7 hours. nih.govavma.org One study observed a mean peak plasma concentration (Cmax) of 33.0 µg/mL and an area under the curve (AUC) of 282.8 µg•h/mL. avma.org

Research in cetaceans has revealed a unique pharmacokinetic profile. A study in bottlenose dolphins (Tursiops truncatus) found that after a single oral dose, the drug was readily absorbed, reaching a mean Cmax of 23.0 µg/mL at a Tmax of 5.0 hours. bioone.org The half-life in dolphins was markedly longer than in other studied species, averaging 11.4 hours. bioone.org

Preclinical research often involves species such as mice, rats, and monkeys to establish pharmacokinetic properties before human trials. nih.govacs.org While detailed comparative data for cefpodoxime across all these species is not always published in a single study, the collective body of research underscores significant species-dependent differences in drug disposition. For instance, the half-life of compounds developed alongside cefpodoxime varies between mice (1.3 h), rats (0.4 h), dogs (0.8 h), and monkeys (1.1 h), illustrating typical cross-species variability in drug metabolism and elimination. researchgate.net

The following interactive table presents a comparative summary of key pharmacokinetic parameters of cefpodoxime in different species following oral administration of this compound.

SpeciesOral Bioavailability (%)Elimination Half-Life (T½) (hours)Peak Plasma Concentration (Cmax) (µg/mL)Time to Peak (Tmax) (hours)Source
Human~50%~2-3~1.5 (for 100 mg dose)~2-5 pfizer.comwikipedia.orgbioone.orgpsu.edu
Dog (Beagle)~35-36%~4.7-5.717.8 (dose-normalized to 10 mg/kg)Not Specified nih.govavma.org
Dolphin (Bottlenose)Not Determined~11.423.0 (for 10 mg/kg dose)~5.0 bioone.org

Antimicrobial Resistance and Cefpodoxime Proxetil

Molecular Determinants of Cefpodoxime (B17579) Resistance

Resistance to cefpodoxime, an oral third-generation cephalosporin, is a significant clinical concern and arises from several key molecular mechanisms within bacteria. These mechanisms can act independently or in concert to reduce or eliminate the efficacy of the antibiotic. The primary methods of resistance include enzymatic degradation by beta-lactamases, alterations in the target penicillin-binding proteins (PBPs), active removal of the drug by efflux pumps, and decreased drug entry due to changes in the outer membrane. fda.gov

Beta-Lactamase Hydrolysis, Including ESBLs and Carbapenemases

The principal mechanism of resistance to cefpodoxime is the enzymatic hydrolysis of its β-lactam ring by bacterial enzymes called β-lactamases. fda.gov Cefpodoxime exhibits stability against some common penicillinases and cephalosporinases produced by both Gram-positive and Gram-negative bacteria. fda.govfda.gov.ph However, its effectiveness is compromised by more potent β-lactamases.

Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a group of enzymes that can hydrolyze third-generation cephalosporins, including cefpodoxime. oncohemakey.com These enzymes, often encoded on mobile genetic elements like plasmids, have evolved from common β-lactamases such as TEM-1 and SHV-1 through point mutations that alter their active site, allowing them to accommodate the bulkier structure of extended-spectrum cephalosporins. oncohemakey.combsac.org.uk The CTX-M family of ESBLs has also become a major contributor to cefpodoxime resistance. bsac.org.uk The presence of ESBLs is a significant cause of treatment failure, and cefpodoxime is often used as an indicator antibiotic to screen for ESBL-producing E. coli and Klebsiella species in clinical laboratories. bsac.org.uknih.gov

Carbapenemases: While carbapenems are typically reserved for treating infections caused by ESBL-producing bacteria, the emergence of carbapenemases presents a broader threat. dovepress.com These enzymes can hydrolyze not only carbapenems but also most other β-lactam antibiotics, including cefpodoxime. mdpi.com Carbapenemases are categorized into Ambler classes A, B, and D. jidc.org The presence of carbapenemase-producing genes, such as those for KPC, NDM, and OXA-48, often on transferable plasmids, leads to high levels of resistance to multiple β-lactam agents. dovepress.comjidc.orgbiomerieux.com For instance, studies have shown that carbapenemase-producing Enterobacteriaceae are frequently resistant to cefpodoxime. nih.gov Some AmpC β-lactamases, which are typically cephalosporinases, have also evolved to exhibit carbapenemase activity, further contributing to resistance. mdpi.com

Modifications in Penicillin-Binding Proteins (PBPs)

Cefpodoxime, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov Alterations in the structure of these PBPs can reduce the binding affinity of cefpodoxime, leading to resistance. fda.gov This mechanism is particularly significant in Haemophilus influenzae. Non-enzymatic resistance in this bacterium is often due to specific amino acid substitutions in the transpeptidase domain of PBP 3, encoded by the ftsI gene. asm.org Surveillance studies have documented a rise in the prevalence of H. influenzae isolates with these PBP 3 mutations, correlating with increased minimum inhibitory concentrations (MICs) for cefpodoxime and other β-lactams. asm.org

Role of Efflux Pumps in Efflux-Mediated Resistance

Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. asm.org This mechanism contributes to multidrug resistance (MDR) in Gram-negative bacteria. asm.org Overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and the Mex pumps in Pseudomonas aeruginosa, can reduce the intracellular concentration of cefpodoxime, thereby diminishing its effectiveness. asm.orgoup.com While often contributing to low-level resistance on their own, efflux pumps can act synergistically with other resistance mechanisms, like β-lactamase production, to achieve clinically significant levels of resistance. asm.org The regulation of these pumps is complex and can be triggered by exposure to various stressors, including antibiotics. oup.com

Reduced Outer Membrane Permeability and Porin Channel Alterations

In Gram-negative bacteria, the outer membrane acts as a selective barrier, regulating the influx of substances into the cell. mdpi.comdovepress.com Hydrophilic antibiotics like cefpodoxime primarily enter the periplasmic space through protein channels called porins. mdpi.comnih.gov A reduction in the number of these porin channels or alterations in their structure can decrease the permeability of the outer membrane to cefpodoxime, thus conferring resistance. nih.govnih.gov This mechanism is often found in conjunction with β-lactamase production; the reduced influx of the antibiotic allows the periplasmic β-lactamases to more effectively hydrolyze the drug molecules that do enter. mdpi.comasm.org Studies on E. coli have shown that changes in the expression of major outer membrane proteins, such as OmpC and OmpF, are associated with decreased susceptibility to cefpodoxime. nih.gov

Epidemiology and Surveillance of Cefpodoxime-Resistant Strains

The emergence and spread of cefpodoxime-resistant bacterial strains are a growing public health concern, tracked through various surveillance programs. These programs monitor resistance patterns in key clinical pathogens, providing crucial data for guiding empirical treatment and infection control strategies.

Emergence in Clinically Relevant Bacterial Pathogens (e.g., Enterobacteriaceae, Haemophilus influenzae, Moraxella catarrhalis)

Enterobacteriaceae: Resistance to cefpodoxime is widespread among members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella pneumoniae. dovepress.comnih.gov Surveillance studies consistently report high rates of resistance, largely driven by the production of ESBLs and, increasingly, carbapenemases. d-nb.infobrieflands.comoup.comopenveterinaryjournal.com For example, a study in Iran found that all tested ESBL-producing K. pneumoniae isolates were resistant to cefpodoxime. brieflands.com Similarly, a study in Ethiopia reported high resistance rates among Enterobacteriaceae isolates from urinary tract infections. nih.gov The dissemination of resistance genes on plasmids contributes significantly to the rapid spread of cefpodoxime resistance within and between species of Enterobacteriaceae. d-nb.info

Haemophilus influenzae: This respiratory pathogen has shown increasing resistance to β-lactam antibiotics. nih.govnih.gov While β-lactamase production remains a common mechanism, resistance due to alterations in PBP 3 is a significant and growing problem, leading to strains known as β-lactamase-negative ampicillin-resistant (BLNAR). nih.gov Surveillance in Europe and Canada has highlighted the continued effectiveness of third-generation cephalosporins like cefpodoxime against many H. influenzae strains, including BLNAR isolates. nih.gov However, long-term surveillance in Japan has shown a concerning trend of increasing MICs of cefpodoxime, linked to the accumulation of PBP 3 mutations. asm.org

Moraxella catarrhalis: A common cause of respiratory tract infections, M. catarrhalis now exhibits near-universal production of β-lactamase (typically BRO-1 or BRO-2), rendering it resistant to penicillins. nih.govnih.govoup.com While most strains have historically remained susceptible to third-generation cephalosporins, reports of resistance are emerging. nih.govresearchgate.net Surveillance data indicates that while cefpodoxime generally retains activity, vigilance is required due to the potential for increasing resistance. oup.comasm.org

Interactive Data Table: Cefpodoxime Resistance in Key Pathogens

Below is a summary of cefpodoxime resistance findings from various studies.

PathogenGeographic Region/Study SettingKey Resistance FindingsResistance Mechanism(s)
Enterobacteriaceae London and South-East England89.5% of referred cephalosporin-resistant isolates confirmed resistant to cefpodoxime, cefotaxime, or ceftazidime. oup.comESBLs, AmpC β-lactamases oup.com
Klebsiella pneumoniae Zahedan, Iran100% of ESBL-producing isolates were resistant to cefpodoxime. brieflands.comESBLs brieflands.com
Enterobacteriaceae Northwest Ethiopia (UTI patients)100% of carbapenemase-producing isolates were resistant to cefpodoxime. nih.govCarbapenemases nih.gov
Haemophilus influenzae Europe and Canada (2006-2007)Cefpodoxime remained highly active with an MIC90 of 0.06 g/mL. nih.govβ-lactamase production, PBP3 mutations nih.gov
Haemophilus influenzae Japan (1995-2003)MIC90 of cefpodoxime increased more than 16-fold over the study period. asm.orgPBP3 mutations asm.org
Moraxella catarrhalis Global (cross-sectional study)>90% of isolates were β-lactamase positive. oup.com Cefpodoxime generally susceptible. oup.comBRO β-lactamases oup.com

Geographic Distribution and Trends of Resistance Phenotypes

Resistance to cefpodoxime proxetil is a growing global concern, with significant variation in prevalence across different geographic regions. Market analyses and surveillance studies indicate that regions with high population density, variable healthcare access, and substantial pharmaceutical manufacturing, such as the Asia-Pacific, are major centers of antibiotic resistance. researchgate.netoatext.com

North America and Europe: These regions have advanced healthcare systems and stringent regulations for antibiotic use. researchgate.net However, they still face challenges with resistance. In North America, the high prevalence of respiratory infections drives the market for cefpodoxime, while also creating a selective pressure for resistance. oatext.comunlp.edu.ar A nationwide study in Germany between 2019 and 2021 found that for E. coli, the most common causative agent of uncomplicated urinary tract infections (uUTIs), the resistance rate to cefpodoxime was 6.5%. mdpi.com In Europe, resistance in Neisseria gonorrhoeae to third-generation cephalosporins has remained relatively stable at around 2% since 2014. mcmaster.ca

Asia-Pacific: This region is projected to have the highest growth rate in the cefpodoxime market, driven by a large patient pool and improving healthcare infrastructure in countries like China and India. oatext.comfrontiersin.org This increased use is accompanied by a high prevalence of infectious diseases and robust pharmaceutical manufacturing, which are also factors that can contribute to the development and spread of resistance. researchgate.net A study of Neisseria gonorrhoeae isolates found that the susceptibility rate in Asia was significantly lower than in other continents. elifesciences.org

Middle East and Africa: Studies in these regions have highlighted significant levels of resistance. A study in Lebanon between 2005 and 2009 found that 54% of S. pneumoniae isolates were non-susceptible to penicillin, which is often associated with reduced susceptibility to cephalosporins like cefpodoxime. nih.gov In a comparative study, Cefodox (this compound) sold in Dubai showed high resistance rates of 54.5-75.0% against tested diarrhoeagenic bacteria. researchgate.net Similarly, Safetum (this compound) sold in Nigeria was the most-resisted antibiotic, with 60.0-91.7% of bacterial strains showing resistance. researchgate.net

Latin America: This region presents expanding pharmaceutical sectors and is considered to have high growth potential for the cefpodoxime market, which may also influence resistance patterns. researchgate.netresearchgate.netfrontiersin.org

The following table summarizes cefpodoxime resistance rates from various studies:

Interactive Data Table: Cefpodoxime Resistance Rates by Region and Pathogen
Region/Country Pathogen Resistance Rate Year of Study Source
Germany E. coli (uUTIs) 6.5% 2019-2021 mdpi.com
Dubai Diarrhoeagenic Bacteria 54.5-75.0% 2014 researchgate.net
Nigeria Diarrhoeagenic Bacteria 60.0-91.7% 2014 researchgate.net
Asia N. gonorrhoeae Lower susceptibility than other continents Pre-2014 elifesciences.org
Lebanon S. pneumoniae High rates of ß-lactam resistance 2005-2009 nih.gov

Strategies for Overcoming Cefpodoxime Resistance

The primary mechanism of resistance to cefpodoxime in many Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Strategies to overcome this resistance largely focus on protecting the cefpodoxime molecule from these enzymes or combining it with other antimicrobial agents for a synergistic effect.

A promising strategy to restore the activity of cefpodoxime is to co-administer it with a β-lactamase inhibitor (BLI). While older BLIs like clavulanic acid have a limited spectrum, novel inhibitors are being developed with broader activity. nih.gov

ETX0282 is an oral prodrug of ETX1317, a novel, broad-spectrum diazabicyclooctane (DBO) class serine β-lactamase inhibitor. iwaponline.comfrontiersin.org The combination of the oral prodrugs, this compound and ETX0282, is in clinical development as a treatment for infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly Enterobacteriaceae. nih.govmdpi.com

Mechanism of Action: ETX1317 inhibits a wide range of Ambler Class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC) that are responsible for resistance to third-generation cephalosporins. iwaponline.comfrontiersin.org By inactivating these enzymes, ETX1317 protects cefpodoxime from degradation, restoring its antibacterial activity. nih.govmdpi.com

In Vitro Efficacy: Studies have shown that the addition of ETX1317 significantly lowers the minimum inhibitory concentrations (MICs) of cefpodoxime against resistant strains. For a global collection of urinary tract infection (UTI) isolates, the cefpodoxime-ETX1317 combination was highly potent, with MIC90 values of 0.13 μg/mL, compared to >16 μg/mL for cefpodoxime alone. nih.gov The combination effectively restored cefpodoxime's activity against pathogens resistant to fluoroquinolones, cephalosporins, and carbapenems. mdpi.com The MIC90 of cefpodoxime against 910 β-lactamase-enriched Enterobacteriaceae improved from >32 mg/L to 0.5 mg/L when combined with ETX1317.

Clinical Development: The combination of this compound and ETX0282 (ETX0282CPDP) has undergone Phase 1 clinical trials and is being developed for the treatment of complicated UTIs (cUTIs). This represents the first novel oral β-lactam-BLI combination to reach this stage of development, addressing a significant unmet need for oral agents effective against drug-resistant Gram-negative bacteria. nih.gov

Combining this compound with other classes of antibiotics can provide a broader spectrum of coverage and, in some cases, achieve a synergistic effect, where the combined activity is greater than the sum of the individual activities.

Cefpodoxime and Clavulanic Acid: The combination with clavulanic acid, a conventional β-lactamase inhibitor, enhances cefpodoxime's efficacy against β-lactamase-producing bacteria. This combination broadens its spectrum and can improve clinical outcomes in respiratory, urinary, and soft tissue infections. Studies have shown this combination to be therapeutically comparable to amoxicillin-clavulanic acid in treating exacerbations of chronic bronchitis and acute exacerbations of chronic suppurative otitis media, often with fewer gastrointestinal side effects.

Cefpodoxime and Fluoroquinolones: A fixed-dose combination of cefpodoxime and ofloxacin (B1677185) has been used in India for indications such as typhoid fever and UTIs. Synergy between levofloxacin (B1675101) and cefpodoxime has also been observed in a small number of Streptococcus pneumoniae strains.

Cefpodoxime and Doxycycline (B596269): For community-acquired pneumonia, the combination of cefpodoxime and doxycycline is used to provide coverage against both typical and atypical respiratory pathogens.

Cefpodoxime and Amoxicillin (B794): An in-vitro study demonstrated that combining cefpodoxime with amoxicillin had potent activity against S. pneumoniae isolates that have reduced susceptibility to penicillin.

Advanced Analytical Methodologies for Cefpodoxime Proxetil Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is the cornerstone for separating cefpodoxime (B17579) proxetil from its related substances. The development of robust and validated chromatographic methods is essential for routine quality control and advanced research.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of cefpodoxime proxetil in bulk drug and pharmaceutical formulations. The development of a stability-indicating HPLC method is critical to separate the drug from its diastereomers (R and S isomers) and any products that may form under stress conditions. scispace.com

Method development typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength. A common approach is reversed-phase HPLC (RP-HPLC) using a C18 column. scispace.com For instance, a validated method separates the R and S isomers using a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 4.0) in a 65:35 ratio, with UV detection at 252 nm. frontiersin.org Validation according to International Conference on Harmonisation (ICH) guidelines ensures the method's linearity, accuracy, precision, specificity, and robustness. scispace.com

Interactive Table: Example HPLC Parameters for this compound Analysis

Parameter Condition Reference
Column Phenomenex ODS (250 x 4.6 mm, 5 µm) frontiersin.org
Mobile Phase Methanol : Phosphate Buffer (pH 4.0) (65:35 v/v) frontiersin.org
Flow Rate 1.0 mL/min frontiersin.org
Detection UV at 252 nm frontiersin.org
Linearity Range 5-100 µg/mL frontiersin.org
LOD / LOQ 53 ng/mL / 160 ng/mL frontiersin.org

For the quantification of cefpodoxime (the active metabolite of this compound) in biological matrices such as human plasma, LC-MS and LC-MS/MS methods are preferred due to their high selectivity and sensitivity. researchgate.netiosrjournals.org These methods are essential for pharmacokinetic and bioequivalence studies. researchgate.net

A typical LC-MS method for bioanalysis involves solid-phase extraction (SPE) to isolate the analyte from plasma components. researchgate.net The chromatographic separation is often achieved on a C18 column. researchgate.netiosrjournals.org Detection can be performed using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode. For example, one method uses atmospheric pressure chemical ionization (APCI) as the interface, monitoring the m/z 408 ion in negative mode for cefpodoxime quantification. researchgate.netiosrjournals.org The use of an internal standard, such as chloramphenicol, is crucial for accurate quantification. researchgate.net LC-MS/MS provides even greater specificity by monitoring a specific fragmentation transition of the parent ion. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a powerful tool for bioanalytical studies. frontiersin.org

A UPLC-MS/MS method has been successfully developed and validated for determining cefpodoxime concentrations in beagle dog plasma. frontiersin.orgdntb.gov.ua This method uses a reverse-phase C18 analytical column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol. frontiersin.org Data is acquired using electrospray ionization (ESI) in the positive mode, with the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. frontiersin.org Such methods can achieve a lower limit of quantification (LLOQ) as low as 20 ng/mL, demonstrating their suitability for demanding bioequivalence studies. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Characterization and Identification of Impurities and Degradation Products

Identifying and characterizing impurities and degradation products is a critical aspect of drug development and quality control, ensuring the safety and stability of the final product.

Forced degradation, or stress testing, is performed to understand the inherent stability of a drug substance. scispace.com this compound is subjected to a variety of stress conditions as mandated by ICH guidelines, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. scispace.comlupinepublishers.comnih.gov

Acidic and Alkaline Hydrolysis: The drug shows significant degradation under both acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions, indicating its susceptibility to hydrolysis. lupinepublishers.comnih.gov

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 10% H₂O₂) is used to assess oxidative stability. lupinepublishers.comresearchgate.net

Thermal Degradation: Samples are exposed to high temperatures (e.g., 60°C) to evaluate thermal lability. lupinepublishers.comnih.gov

Photolytic Degradation: The drug's stability under light is tested by exposing it to UV radiation (e.g., 254 nm). scispace.comlupinepublishers.com

These studies help in identifying the degradation pathways and developing stability-indicating analytical methods capable of separating the intact drug from its degradation products. scispace.comlupinepublishers.com

The structural elucidation of impurities formed during synthesis or degradation is a complex task that relies heavily on mass spectrometry. researchgate.net By analyzing the fragmentation pattern of the parent drug, this compound, using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), a fragmentation pathway can be proposed. lupinepublishers.comresearchgate.netresearchgate.net

This pathway serves as a reference for identifying the structures of unknown impurities. researchgate.netnih.gov Researchers have successfully used LC-MS/MS to characterize numerous impurities in commercial this compound samples. researchgate.net In one study, 15 impurities were characterized, including 7 known and 8 new compounds. researchgate.netnih.gov The structures of these new impurities were deduced by comparing their mass spectral data and fragmentation patterns with those of the parent drug. researchgate.net This systematic investigation is vital for improving the manufacturing process and enhancing the quality and safety of this compound. lupinepublishers.comresearchgate.net

Differentiation Between Process-Related Impurities and Degradation Products

In the manufacturing and storage of this compound, the distinction between process-related impurities and degradation products is critical for ensuring drug quality and safety. clearsynth.comconicet.gov.ar Process-related impurities originate from the synthesis route, including starting materials, by-products, intermediates, and reagents. conicet.gov.ar In contrast, degradation products result from the chemical breakdown of the drug substance over time due to environmental factors such as heat, light, humidity, or reactions with excipients. iajps.com

A key strategy for differentiating these two types of impurities is through forced degradation or stress testing. lupinepublishers.comresearchgate.net In this approach, the this compound bulk drug is subjected to harsh conditions, including acid and alkali hydrolysis, oxidation, and exposure to heat and UV radiation. lupinepublishers.comakjournals.com The impurities generated under these stress conditions are classified as degradation products. Any impurity present in the unstressed, initial batch of the drug substance that does not increase under stress conditions is likely a process-related impurity.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this differentiation. lupinepublishers.comnih.gov By comparing the impurity profiles of the drug before and after stress testing, analysts can pinpoint which peaks correspond to degradation. For instance, a study using LC-MS/MS characterized 15 impurities in commercial this compound samples. nih.gov Through forced degradation studies, they identified four new degradation products and four new process impurities, in addition to seven known impurities. daneshyari.com One typical degradation product, formed via hydrolysis, is cefpodoxime acid (Impurity A), which results from the cleavage of the ester side chain. iajps.comresearchgate.net Conversely, impurities arising from the synthetic pathway, such as those related to starting materials or intermediates, would be present in the initial analysis and their origins traced back to specific steps in the manufacturing process. lupinepublishers.comresearchgate.net

The synthesis of this compound involves multiple steps, including the condensation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) with an activated side chain. lupinepublishers.com Impurities can arise from this process, such as the desmethyl this compound, which was identified at a level of 0.1-0.2% in a batch and subsequently synthesized and characterized. researchgate.net Another example is the formation of Δ²-isomers during synthesis, which represent process-related impurities. sci-hub.se The ability to separate and identify these different types of impurities is crucial, as ICH guidelines require the identification and characterization of impurities above certain thresholds. lupinepublishers.comdaneshyari.com

Analytical Quality by Design (AQbD) Approaches for Impurity Methods

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the analytical procedure to ensure robust and reliable performance. sciencescholar.usresearchgate.net This methodology is increasingly applied to the development of impurity profiling methods for pharmaceuticals like this compound, moving away from the traditional one-factor-at-a-time (OFAT) approach. researchgate.netscielo.br The goal is to create a method that is fit for its intended purpose and less likely to fail or produce out-of-specification (OOS) results. scielo.br

The AQbD process for a this compound impurity method begins with defining the Analytical Target Profile (ATP). researchgate.net The ATP outlines the goals of the method, such as the desired separation of all known impurities and degradation products from the main active pharmaceutical ingredient (API) peak and from each other. researchgate.net For this compound, this includes separating key impurities like cefpodoxime acid. sciencescholar.us

Following the definition of the ATP, critical method parameters (CMPs) that can affect the method's performance are identified through risk assessment. For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, these parameters might include the mobile phase composition (e.g., ratio of organic solvent to buffer), pH of the buffer, column temperature, and flow rate. sciencescholar.usresearchgate.netnih.gov

Design of Experiments (DoE) is then employed to systematically study the effects of these CMPs on the Critical Quality Attributes (CQAs) of the analytical method, such as peak resolution, tailing factor, and retention time. researchgate.net For example, a study developing an RP-HPLC method for a cefpodoxime impurity used a Box-Behnken experimental design to optimize mobile phase composition, flow rate, and buffer pH. sciencescholar.usnih.gov This statistical approach allows for the identification of a Method Operable Design Region (MODR), which is a multidimensional space where the method consistently meets the predefined ATP criteria.

This systematic approach ensures the final analytical method is robust and reliable for the routine quality control of this compound. sciencescholar.us The application of AQbD principles results in a well-understood and validated method that can reliably quantify impurities, ensuring the quality and consistency of the final drug product. researchgate.net

Spectroscopic Techniques for Structural Elucidation

The unequivocal identification and structural characterization of this compound and its related impurities rely heavily on a combination of advanced spectroscopic techniques. conicet.gov.ar These methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.

Mass Spectrometry (MS) is a cornerstone technique for impurity identification. When coupled with liquid chromatography (LC-MS), it allows for the separation of impurities from the parent drug followed by their mass determination. nih.gov Electrospray ionization (ESI) is a common ionization source used for this compound analysis. frontiersin.org Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. lupinepublishers.comnih.gov By studying the fragmentation patterns of the parent drug, researchers can deduce the structures of unknown impurities by comparing their fragmentation pathways. researchgate.netnih.gov For example, the structure of desmethyl this compound was initially proposed based on LC-MS analysis and its mass fragmentation data before being confirmed by synthesis and other spectroscopic methods. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of an unknown impurity. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. conicet.gov.ar Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.net In the analysis of this compound, ¹H NMR can confirm the presence of key structural features like the isopropyl groups and the -CH< moiety of the carbamate (B1207046) functionality. asianpubs.org For instance, the structure of a synthesized impurity, desmethyl this compound, was confirmed using ¹H NMR, ¹³C NMR, MS, and IR data. researchgate.net Advanced solid-state NMR experiments, such as 2D phase-adjusted spinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS), have been used to study the structure and dynamics of this compound in its solid form, providing insights into the conformation and electronic environment of different parts of the molecule. nih.gov Quantitative NMR (qNMR) has also been established as a rapid and accurate method for determining the content of this compound in raw materials and formulations. syphu.edu.cn

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. nih.gov In the analysis of this compound, FTIR spectra reveal characteristic absorption bands corresponding to groups such as -NH stretching, the β-lactam C=O stretch (typically around 1761 cm⁻¹), and the amide C=O stretch. asianpubs.orgasianpharmtech.com This technique is often used to confirm the identity of the drug and to detect changes that may indicate degradation or interaction with other components in a formulation. nih.govrjptonline.org For example, FTIR studies are used to check for chemical compatibility between this compound and excipients in tablet formulations by looking for shifts or the appearance of new peaks in the spectra of the mixture compared to the pure components. rjptonline.orgfabad.org.tr

The combined application of these spectroscopic techniques provides a powerful and comprehensive approach for the structural elucidation of this compound and its impurities, which is essential for meeting regulatory requirements and ensuring the quality of the pharmaceutical product.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for purity testing of cefpodoxime proxetil?

  • Methodological Answer : The Japanese Pharmacopoeia (JP) and United States Pharmacopeia (USP) outline protocols for purity testing. For chromatographic analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is commonly used. The JP specifies that impurities (e.g., isomer B) should not exceed 2.0%, and total impurities must be ≤6.0% . USP monographs recommend gradient elution with acetonitrile and water, resolving this compound epimers (Rf values: 0.9 and 1.0) .

Q. How does food intake influence the pharmacokinetics of this compound?

  • Methodological Answer : Food enhances absorption by ~30% due to improved solubility of the prodrug. In study designs, administer this compound with a high-fat meal and compare AUC and Cmax to fasting conditions. Pharmacokinetic parameters (e.g., elimination half-life: 149–172 min) should be quantified using HPLC for serum and urine analysis .

Q. What are the primary solubility challenges in formulating this compound?

  • Methodological Answer : this compound is poorly water-soluble (0.04 mg/mL in water). Strategies include using hydrophilic matrices (e.g., hydroxypropyl methylcellulose, HPMC) to sustain release. Dissolution studies in acidic buffers (pH 1.2) and biorelevant media (pH 6.8) are critical for assessing bioavailability improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefpodoxime proxetil
Reactant of Route 2
Reactant of Route 2
cefpodoxime proxetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.